![molecular formula C15H10BrNNaO4 B1147100 sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate CAS No. 1391052-54-2](/img/structure/B1147100.png)
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate is a biochemical compound with the molecular formula C15H9BrNNaO4 and a molecular weight of 370.13 . It is a metabolite of Bromfenac sodium, a nonsteroidal anti-inflammatory drug (NSAID) . This compound is primarily used in proteomics research .
Vorbereitungsmethoden
The preparation of sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate involves synthetic routes that include the reaction of 2-amino-3-(4-bromobenzoyl)-a-oxobenzeneacetic acid with sodium hydroxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product . Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high-quality and consistent batches.
Analyse Chemischer Reaktionen
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate involves its role as a metabolite of Bromfenac sodium. Bromfenac sodium works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation and pain. As a metabolite, this compound may also interact with similar molecular targets and pathways, contributing to the overall anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate is unique compared to other similar compounds due to its specific structure and role as a metabolite of Bromfenac sodium. Similar compounds include:
Eigenschaften
CAS-Nummer |
1391052-54-2 |
---|---|
Molekularformel |
C15H10BrNNaO4 |
Molekulargewicht |
371.14 g/mol |
IUPAC-Name |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C15H10BrNO4.Na/c16-9-6-4-8(5-7-9)13(18)10-2-1-3-11(12(10)17)14(19)15(20)21;/h1-7H,17H2,(H,20,21); |
InChI-Schlüssel |
TXQROJWQKLJXAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)C(=O)C(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+] |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)C(=O)O)N)C(=O)C2=CC=C(C=C2)Br.[Na] |
Synonyme |
2-Amino-3-(4-bromobenzoyl)-α-oxobenzeneacetic Acid Sodium; _x000B_2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.